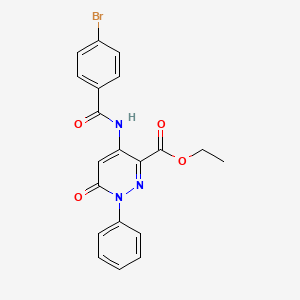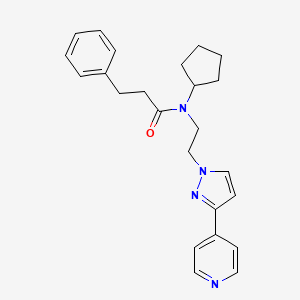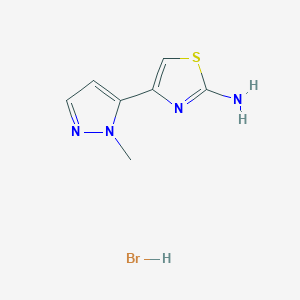![molecular formula C15H25NO3S B2433696 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705548-53-3](/img/structure/B2433696.png)
2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a compound with unique structural features. The presence of the azabicyclo[3.2.1]octane ring system and the methylsulfonyl group adds to its chemical complexity, making it an interesting subject for scientific research. The compound has attracted attention in fields like medicinal chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can be approached through multiple synthetic routes. A common strategy involves the formation of the azabicyclo[3.2.1]octane ring system, followed by the introduction of the methylsulfonyl group and the cyclopentyl moiety. Typical reaction conditions include the use of solvents such as dichloromethane or methanol and reagents like sulfonyl chlorides for the sulfonylation step.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to improve efficiency and scalability. Catalysts may be employed to accelerate the reaction rates and reduce the need for excessive reagents.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : Potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Could involve the reduction of sulfonyl groups to thiols.
Substitution: : Nucleophilic substitution reactions at the azabicyclo[3.2.1]octane ring system.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformation.
Major Products
The major products formed from these reactions depend on the specific transformation. For instance, oxidation might yield sulfoxides, while substitution could introduce various functional groups to the azabicyclo[3.2.1]octane ring, expanding its chemical diversity.
科学研究应用
This compound has been explored in various scientific research applications:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interaction with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent due to its unique structural features.
Industry: : Its possible uses in developing novel materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action involves its interaction with specific molecular targets, potentially including enzymes or receptors. The compound's structure allows it to fit into binding sites of target proteins, leading to inhibition or modulation of their activity. Pathways involved might include signal transduction pathways, where the compound acts as an agonist or antagonist.
相似化合物的比较
Comparing 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone with similar compounds:
Uniqueness: : Its unique azabicyclo[3.2.1]octane structure differentiates it from other cyclopentyl or sulfonyl-containing compounds.
Similar Compounds: : Examples include derivatives of tropane or piperidine structures that also exhibit significant biological activity. the presence of the methylsulfonyl group and specific stereochemistry set it apart.
Here's hoping that adds some spice to your day! What piqued your interest in this specific compound?
属性
IUPAC Name |
2-cyclopentyl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-6-7-13(10-14)16(12)15(17)8-11-4-2-3-5-11/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLUUSYIJWQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide](/img/structure/B2433616.png)



![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)


![3-(4-ethoxyphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2433625.png)
![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)
![1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine](/img/structure/B2433631.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)

